8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate
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Overview
Description
8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate is a complex organic compound that belongs to the class of tropane alkaloids.
Preparation Methods
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a biochemical tool for investigating biological pathways.
Medicine: Research has focused on its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate involves its interaction with specific molecular targets and pathways. It may act as an antagonist or agonist at certain receptors, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate can be compared with other tropane alkaloids such as:
Tropine: Known for its role in the synthesis of atropine and other medicinal compounds.
Atropine: A well-known tropane alkaloid used in medicine for its anticholinergic properties.
Properties
CAS No. |
64471-26-7 |
---|---|
Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-2-yl) 2-cyclopentyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C18H27NO3/c1-3-12-18(21,13-6-4-5-7-13)17(20)22-16-11-9-14-8-10-15(16)19(14)2/h13-16,21H,4-11H2,1-2H3 |
InChI Key |
VFBVCMGOMRPOLG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C1CCCC1)(C(=O)OC2CCC3CCC2N3C)O |
Origin of Product |
United States |
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